molecular formula C6H6BrIN2 B13916865 5-Bromo-2-iodo-4-methyl-3-pyridinamine

5-Bromo-2-iodo-4-methyl-3-pyridinamine

Cat. No.: B13916865
M. Wt: 312.93 g/mol
InChI Key: DGNSIZLYYIBVPQ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methyl-3-pyridinamine is a chemical compound with the molecular formula C6H6BrIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4-methyl-3-pyridinamine typically involves the halogenation of 4-methyl-3-pyridinamine. One common method is the sequential bromination and iodination of the pyridine ring. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methyl-3-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Azides, thiocyanates, and other substituted derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl and alkyne derivatives.

Scientific Research Applications

There appears to be some confusion regarding the name of the compound. The query asks about "5-Bromo-2-iodo-4-methyl-3-pyridinamine," but the search results mainly provide information on "5-Bromo-2-iodo-4-methylpyridine" and "5-Bromo-3-iodo-4-methylpyridin-2-amine." Because of this, the following response will cover the applications of both compounds, but not in the form of well-documented case studies with comprehensive data tables, as this information is not available in the provided search results.

5-Bromo-2-iodo-4-methylpyridine

Overview:
5-Bromo-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrIN. It features bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 4-position. This compound is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Scientific Research Applications:

  • Intermediate in Organic Synthesis: 5-Bromo-2-iodo-4-methylpyridine serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Drug Development: This compound is utilized in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
  • Chemistry: In chemical reactions, 5-Bromo-2-iodo-4-methylpyridine's mechanism of action involves activating the halogen atoms (bromine and iodine) through the formation of reactive intermediates. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in coupling reactions, they participate in forming new carbon-carbon bonds through palladium-catalyzed processes.

5-Bromo-3-iodo-4-methylpyridin-2-amine

Overview:
5-Bromo-3-iodo-4-methylpyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₅BrINO. It features a pyridine ring substituted with bromine at position 5, iodine at position 3, a methyl group at position 4, along with an amino group at position 2. This compound has garnered attention because of its diverse biological activities.

Scientific Research Applications:

  • Chemistry: 5-Bromo-3-iodo-4-methylpyridin-2-amine is used as a building block for synthesizing more complex molecules.
  • Biology: The compound’s unique structure makes it a candidate for biological studies, including investigations into its interactions with biological macromolecules and potential bioactivity.
  • Medicine: Research is ongoing into the medicinal applications of this compound, and its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
  • Industry: This compound can be used in developing advanced materials, including liquid crystals and polymers, because of its ability to undergo various chemical modifications.

Antimicrobial Activity
Research indicates that 5-Bromo-3-iodo-4-methylpyridin-2-amine exhibits significant antimicrobial properties and has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methyl-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving halogen bonding, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodo-4-methyl-3-pyridinamine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding characteristics. The methyl group further influences its steric and electronic properties, making it a versatile intermediate in various chemical transformations .

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

5-bromo-2-iodo-4-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3

InChI Key

DGNSIZLYYIBVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)I)N

Origin of Product

United States

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